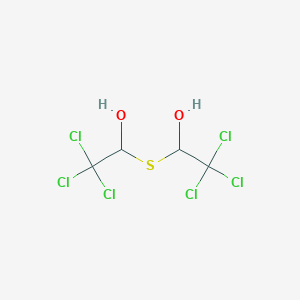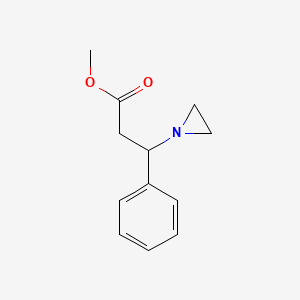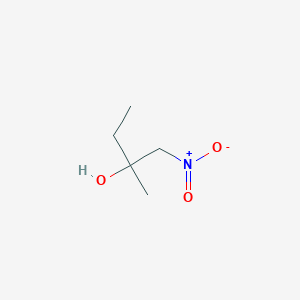
2-Butanol, 2-methyl-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 2-methyl-1-nitro- is an organic compound with the molecular formula C5H11NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 2-methyl-1-nitro- typically involves the nitration of 2-methyl-2-butanol. This can be achieved by reacting 2-methyl-2-butanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro alcohol.
Industrial Production Methods
On an industrial scale, the production of 2-Butanol, 2-methyl-1-nitro- may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety, as the exothermic nature of nitration reactions can be managed more effectively.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 2-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 2-Methyl-2-nitrobutanone.
Reduction: 2-Methyl-2-aminobutanol.
Substitution: 2-Methyl-2-nitrobutyl chloride.
Applications De Recherche Scientifique
2-Butanol, 2-methyl-1-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving nitro group-containing compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Butanol, 2-methyl-1-nitro- involves its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions can affect various molecular targets and pathways, depending on the specific application or reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the nitro group.
2-Nitro-1-butanol: Similar but with the nitro group on a different carbon.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon backbone.
Uniqueness
2-Butanol, 2-methyl-1-nitro- is unique due to the combination of its nitro and hydroxyl groups on a butanol backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
22916-76-3 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-3-5(2,7)4-6(8)9/h7H,3-4H2,1-2H3 |
Clé InChI |
BFXVQEIWGOVPRX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


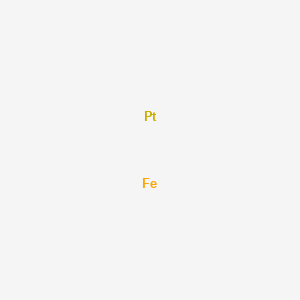
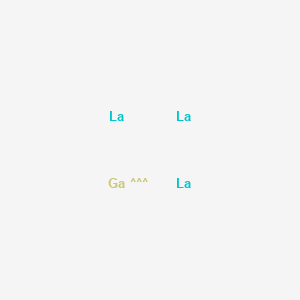
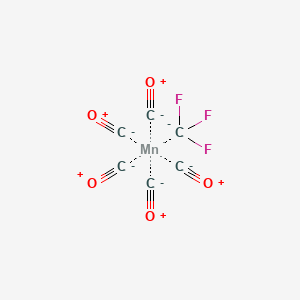
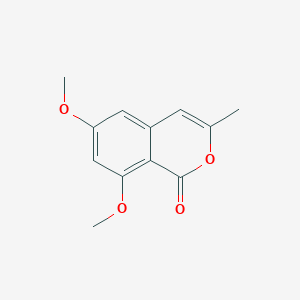

![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
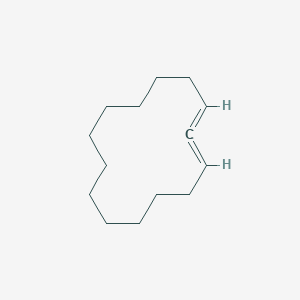
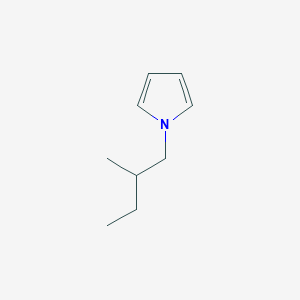
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
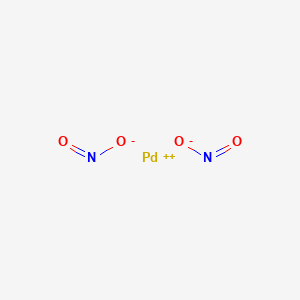
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)

